TrkA Target Engagement: Patent-Documented Inhibitory Activity vs. Pharmacologically Inert Analogs
2,3,4-Trifluoro-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide is specifically documented as a TrkA (NTRK1) inhibitor in the DrugMAP database, referenced to patent WO2013132376 Example 157, with therapeutic indications spanning chronic pain, neuropathic pain, and cancer [1]. While explicit IC50 values for this exact compound are not publicly disclosed in accessible databases, the patent classification and target annotation establish it as an active inhibitor within this pathway. By contrast, closely related analogs such as N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2,3,4-trifluorobenzamide (CAS 2034505-51-4) lack comparable target annotation in authoritative databases, suggesting the unsubstituted pyrazole C3/C5 positions are critical for TrkA engagement .
| Evidence Dimension | Target engagement (TrkA inhibition) |
|---|---|
| Target Compound Data | TrkA inhibitor (DrugMAP annotation; patent WO2013132376 Example 157) |
| Comparator Or Baseline | N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2,3,4-trifluorobenzamide (CAS 2034505-51-4): No TrkA annotation found |
| Quantified Difference | Qualitative: Active (target-annotated) vs. not target-annotated |
| Conditions | DrugMAP database and patent-based target deconvolution |
Why This Matters
For procurement decisions in kinase-targeted research, documented target annotation provides a rational basis for compound selection that untargeted analogs cannot offer.
- [1] DrugMAP: N-(phenylpyrazolyl)benzamide derivative 1. Target: TrkA (NTRK1). Patent: WO2013132376 Example 157. Indications: Chronic pain, Neuropathic pain, Pruritus, Solid tumour/cancer. URL: https://drugmap.idrblab.net/data/drug-molecule-expression/details/DM0ZJX7 View Source
